5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
Description
5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS: 266692-21-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 2-chloropyridin-4-yl moiety. Its molecular formula is C₁₄H₇ClF₃N₃O, with a molecular weight of 325.67 g/mol .
The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for carboxylic acids or esters. The trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing properties, while the 2-chloropyridinyl substituent may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O/c15-11-7-9(4-5-19-11)13-20-12(21-22-13)8-2-1-3-10(6-8)14(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVREIOKTQODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152673 | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266692-21-1 | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266692-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 266692-21-1) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H7ClF3N3O
- Molecular Weight : 325.67 g/mol
- CAS Number : 266692-21-1
The biological activity of 5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and other diseases. Specifically, they have shown potential in targeting:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
- Thymidine Phosphorylase
These interactions suggest that compounds like 5-(2-Chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole may serve as effective anticancer agents by disrupting cellular processes essential for tumor growth and survival .
Biological Activities
Recent studies have highlighted the broad spectrum of biological activities associated with oxadiazole derivatives:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's efficacy against monoresistant strains of Mycobacterium tuberculosis, showing promising results in terms of metabolic stability and bioavailability .
- Another investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions significantly enhance their biological activity, particularly in anticancer applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Electronic Effects :
- The 3-(trifluoromethyl)phenyl group (target compound) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the oxadiazole core. In contrast, 3-methoxyphenyl () is electron-donating (EDG), which may increase solubility in polar solvents .
- Halogenated substituents (e.g., 3,5-dichlorophenyl in ) introduce steric bulk and electronegativity but lack the strong inductive effect of CF₃ .
Regioisomerism: The position of the chloropyridinyl group (2-Cl-pyridin-4-yl vs. For instance, the 4-pyridinyl isomer (target) may exhibit distinct π-stacking compared to the 3-pyridinyl analog () .
Synthetic Accessibility :
- The target compound lacks reported synthetic data, but analogs like 5-(chloromethyl)-3-[4-(CF₃)phenyl]-1,2,4-oxadiazole () are synthesized in moderate yields (48%) via nucleophilic substitution, highlighting challenges in introducing bulky aryl groups .
Physicochemical Properties :
- The chloromethyl group () introduces reactivity (e.g., susceptibility to nucleophilic attack), whereas difluoromethoxy () increases polarity .
- Molecular weights range from 253.26 g/mol () to 334.57 g/mol (), influencing pharmacokinetic parameters like logP and bioavailability.
Research Implications
Q & A
Basic: What are the recommended synthetic methodologies for preparing 5-(2-chloropyridin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?
Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves coupling reactions between amidoximes and activated carboxylic acid derivatives. For example:
- Step 1: Prepare the amidoxime intermediate (e.g., -hydroxy-3-(trifluoromethyl)benzamidine) via hydroxylamine treatment of nitriles .
- Step 2: React the amidoxime with 2-chloropyridine-4-carbonyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) or toluene, using base catalysts like NaH or CsCO to facilitate cyclization .
- Step 3: Purify the crude product via flash column chromatography (e.g., hexane:ethyl acetate gradients) to achieve >95% purity .
Key Optimization: Use high-purity reagents and inert atmospheres (argon/nitrogen) to minimize side reactions. Yield improvements (e.g., 90%) are achievable with stoichiometric control and catalyst screening .
Basic: How is structural confirmation and purity assessment performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] calculated for CHClFNO: 362.0234) .
- Chiral Purity: Supercritical Fluid Chromatography (SFC) quantifies enantiomeric excess (>97% ee) if asymmetric synthesis is employed .
Advanced: How do substituent variations at the 3- and 5-positions influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- 5-Position Substitutions: Electron-withdrawing groups (e.g., -Cl in 2-chloropyridinyl) enhance metabolic stability and receptor binding. Replacement with thiophene or imidazole rings modulates apoptosis-inducing activity in cancer cells .
- 3-Position Substitutions: Trifluoromethylphenyl groups improve lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration. Substituting with pyridyl groups retains activity but alters selectivity (e.g., TIP47 protein targeting) .
Experimental Design: - Synthesize analogs via parallel combinatorial chemistry.
- Screen against cancer cell lines (e.g., T47D breast cancer) using flow cytometry to assess G phase arrest and caspase activation .
Advanced: What mechanistic insights exist for its apoptosis-inducing activity?
Methodological Answer:
- Target Identification: Photoaffinity labeling and pull-down assays identified TIP47 (IGF II receptor-binding protein) as a molecular target .
- Pathway Analysis: Transcriptomic profiling (RNA-seq) reveals downregulation of anti-apoptotic Bcl-2 proteins and upregulation of pro-apoptotic Bax in treated cells .
- In Vivo Validation: Use xenograft models (e.g., MX-1 tumors) to assess efficacy. Administer 10–50 mg/kg doses intraperitoneally; monitor tumor volume reduction via caliper measurements .
Advanced: How can researchers resolve contradictions in reported bioactivity data across cell lines?
Methodological Answer:
- Hypothesis Testing: Differences in cell line sensitivity may arise from variable expression of target proteins (e.g., TIP47) or metabolic enzymes (e.g., cytochrome P450). Validate via:
- Data Normalization: Use standardized controls (e.g., staurosporine as a positive apoptosis inducer) and normalize activity to cell viability metrics (MTT/WST-1 assays) .
Advanced: What advanced analytical techniques address metabolite identification challenges?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
